N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, an indole moiety, and a dimethoxybenzyl group, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
-
Step 1: Synthesis of Piperidine Ring
Reagents: 3,4-dimethoxybenzyl chloride, piperidine
Conditions: The reaction is carried out in anhydrous conditions using a base such as sodium hydride to facilitate the nucleophilic substitution.
-
Step 2: Formation of Indole Moiety
Reagents: Indole, acyl chloride
Conditions: The indole is acylated using acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Step 3: Coupling Reaction
Reagents: The synthesized piperidine and indole derivatives
Conditions: The coupling reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) with a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenated solvents and bases like sodium hydroxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-(1H-indol-3-yl)propanamide
- N-Acetyl-10-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
- (S)-2-Ethoxy-4-[2-oxo-2-[[2-phenyl-1-[2-(1-piperidinyl)phenyl]ethyl]amino]ethyl]benzoic acid
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H31N3O3 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-9-7-18(15-24(23)31-2)17-28-13-11-20(12-14-28)27-25(29)10-8-19-16-26-22-6-4-3-5-21(19)22/h3-7,9,15-16,20,26H,8,10-14,17H2,1-2H3,(H,27,29) |
InChI Key |
CBNRDAKDWQXBBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.